![molecular formula C9H14ClN B2785011 (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride CAS No. 2460739-90-4](/img/structure/B2785011.png)
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride
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Overview
Description
(1R,2S,6R,7S)-4-Azatricyclo[52102,6]dec-8-ene;hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions often need a hydrogen atmosphere and a metal catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced analogs. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile employed .
Scientific Research Applications
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6R,7S)-4-Oxatricyclo[5.2.1.02,6]decane-3,5-dione: This compound shares a similar tricyclic structure but differs in its functional groups and chemical properties.
8-Azabicyclo[3.2.1]octane: Another structurally related compound, commonly found in tropane alkaloids, which exhibit a wide range of biological activities.
Uniqueness
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride is unique due to its specific stereochemistry and the presence of an azatricyclic core.
Properties
IUPAC Name |
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h1-2,6-10H,3-5H2;1H/t6-,7+,8-,9+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNJLICLFPKHC-JGJABSLASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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